molecular formula C12H11NO4 B14011454 4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one

4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one

Cat. No.: B14011454
M. Wt: 233.22 g/mol
InChI Key: FTJAHFZKFYWEDN-UHFFFAOYSA-N
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Description

4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one is an organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of hydroxy, methoxy, and oxazole functional groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-methyl-1,3-oxazol-5-one under specific reaction conditions. One common method includes:

    Reactants: 4-hydroxy-3-methoxybenzaldehyde and 2-methyl-1,3-oxazol-5-one.

    Solvent: Methanol or ethanol.

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: Room temperature to moderate heating (25-60°C).

    Reaction Time: Several hours to overnight.

The reaction mixture is typically stirred until the formation of the desired product, which is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the oxazole ring can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde: Shares the hydroxy and methoxy groups but lacks the oxazole ring.

    2-Methyl-1,3-oxazol-5-one: Contains the oxazole ring but lacks the phenyl and methoxy groups.

    4-Hydroxy-3,5-dimethoxyphenyl derivatives: Similar phenyl structure with additional methoxy groups.

Uniqueness

4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific applications and research.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C12H11NO4/c1-7-13-9(12(15)17-7)5-8-3-4-10(14)11(6-8)16-2/h3-6,14H,1-2H3

InChI Key

FTJAHFZKFYWEDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=CC(=C(C=C2)O)OC)C(=O)O1

Origin of Product

United States

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